EMA Regulatory Mandate: Vortioxetine DL-Lactate Is the Designated Salt for Oral Drops, Hydrobromide for Tablets
The European Medicines Agency assessment report for Brintellix explicitly states: 'Vortioxetine hydrobromide and Vortioxetine DL-lactate have been used to manufacture the immediate-release film-coated tablets and the oral drops respectively' [1]. This regulatory-mandated salt-form-to-dosage-form assignment is not subject to substitution; a product formulated with the wrong salt form would not correspond to the approved reference product.
| Evidence Dimension | Regulatory assignment of salt form to finished dosage form |
|---|---|
| Target Compound Data | Vortioxetine DL-lactate: assigned to oral drops (20 mg/mL) |
| Comparator Or Baseline | Vortioxetine hydrobromide: assigned to immediate-release film-coated tablets (5, 10, 15, 20 mg) |
| Quantified Difference | Qualitative differentiation: mutually exclusive dosage form assignment |
| Conditions | EMA regulatory assessment, Marketing Authorization Application, 2013 |
Why This Matters
Procurement must align the salt form with the intended dosage form; sourcing DL-lactate for a tablet project or hydrobromide for an oral drop project will result in a non-approvable product.
- [1] European Medicines Agency. Assessment report: Brintellix (vortioxetine). Procedure No. EMEA/H/C/002717. Section 2.2 Quality aspects. 2013. View Source
